![molecular formula C19H15N3O2S B3398609 N-benzyl-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1021256-93-8](/img/structure/B3398609.png)
N-benzyl-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
Overview
Description
“N-benzyl-2-(4-oxo1benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide” is a complex organic compound. It likely contains a benzothieno[3,2-d]pyrimidin core, which is a type of heterocyclic compound . These types of compounds are often studied for their potential biological activities .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds are often synthesized through processes like copper-catalyzed annulation . This involves the reaction of ketoxime acetates with acetoacetanilide .Scientific Research Applications
Organic Field-Effect Transistors (OFET) Devices
This compound is a champion molecule for high-mobility OFET devices . OFETs are critical in the development of organic electronics, and this compound’s properties make it an excellent choice for these applications.
Dye-Sensitized Solar Cells (DSSCs)
The compound has been utilized in DSSCs . DSSCs are a type of solar cell that convert sunlight into electricity through the use of a dye, and this compound’s properties make it a suitable choice for these applications.
Organic Photovoltaics (OPVs)
It has also been used in OPVs as an alternative to fullerene . OPVs are a type of photovoltaic that uses organic electronics—a branch of electronics that deals with conductive organic polymers or small organic molecules—for light absorption and charge transport.
Aggregation-Induced Emission (AIE)
The compound exhibits aggregation-induced emission (AIE) behavior . AIE is a phenomenon where certain compounds emit light upon aggregation, which is useful in various applications such as bio-imaging, chemical sensors, and optoelectronic devices.
Mechanofluorochromic (MFC) Behavior
The compound exhibits mechanofluorochromic (MFC) behavior . MFC materials change their color in response to mechanical stimuli, which can be useful in various applications such as pressure sensors and security printing.
Anticancer Activity
A new series of compounds synthesized from this compound have shown promising anticancer activity . This opens up potential applications in the development of new anticancer drugs.
Reactions at the Benzylic Position
The compound can undergo various reactions at the benzylic position . These reactions can be useful in various synthetic applications.
Halochromic Effect
The compound possesses a great interaction, resulting in the halochromic (protonation) effect . Halochromic substances change their color when pH changes, which can be useful in various applications such as pH sensors and indicators.
properties
IUPAC Name |
N-benzyl-2-(4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S/c23-16(20-10-13-6-2-1-3-7-13)11-22-12-21-17-14-8-4-5-9-15(14)25-18(17)19(22)24/h1-9,12H,10-11H2,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMIMTAXDRXUNJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CN2C=NC3=C(C2=O)SC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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